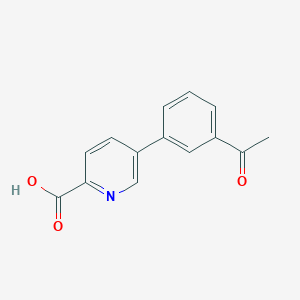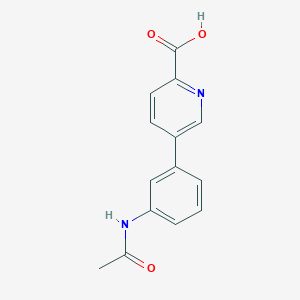
5-(3,5-Dimethoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethoxyphenyl)picolinic acid (5-DMPPA) is an organic compound which belongs to the class of phenylpyrroles. It is a white solid with a molecular formula of C9H9NO4 and a molecular weight of 191.17 g/mol. 5-DMPPA has a variety of applications in scientific research and is widely used in laboratory experiments.
Applications De Recherche Scientifique
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has been used in various scientific research applications, such as in the study of the structure and function of proteins and enzymes, in the study of the structure and function of DNA and RNA, in the study of cell signaling pathways, and in the study of the pharmacology of drugs. 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the study of the structure and function of receptors, in the study of the structure and function of hormones, and in the study of the structure and function of neurotransmitters.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to interact with various enzymes, receptors, and other molecules in the cell, leading to changes in the cell’s physiology and biochemistry. It is believed that 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% can bind to and activate certain enzymes, leading to the production of signaling molecules which can modulate cell activity.
Biochemical and Physiological Effects
Studies have shown that 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% can modulate the activity of various enzymes and receptors, leading to changes in the cell’s physiology and biochemistry. For example, 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to modulate the activity of the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the brain. This can lead to changes in the neurotransmission of the brain, which can have a range of effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a wide range of experiments. Furthermore, it is relatively stable and has a low toxicity.
On the other hand, there are some limitations to using 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. Additionally, it can be difficult to precisely control the concentration of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% in a solution, which can lead to inaccurate results.
Orientations Futures
There are several potential future directions for research involving 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, further research could be conducted to develop new and improved methods for synthesizing 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%, as well as to develop new and improved methods for controlling its concentration in a solution. Finally, further research could be conducted to explore the potential therapeutic applications of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%, such as in the treatment of neurological disorders.
Méthodes De Synthèse
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxyphenol with ethyl acetoacetate in the presence of pyridine and sodium hydroxide. The resulting product is then reacted with picolinic acid in the presence of concentrated hydrochloric acid to form 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(7-11)19-2)9-3-4-13(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKIZQWDQOJISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679315 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
CAS RN |
1242339-00-9 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)


![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)







